gamma Phe gamma Phe
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766269
InChI: InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

gamma Phe

CAS No.:

Cat. No.: VC13766269

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

gamma Phe -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (4R)-4-azaniumyl-5-phenylpentanoate
Standard InChI InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
Standard InChI Key URBAOHLJWLYLQE-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+]
Canonical SMILES C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+]

Introduction

Structural Characteristics of Gamma-Glutamylphenylalanine

Molecular Architecture

Gamma-glutamylphenylalanine’s structure comprises glutamic acid and phenylalanine residues connected through a γ-glutamyl linkage, where the gamma-carboxyl group of glutamic acid forms a peptide bond with the alpha-amino group of phenylalanine. This configuration, represented as N(1-Carboxy2-phenylethyl)glutamineN-(1\text{-}Carboxy-2\text{-}phenylethyl)glutamine, creates a rigid backbone that influences its interactions with enzymes and receptors .

2D and 3D Conformations

The planar 2D structure (Figure 1A) highlights the gamma-glutamyl bond, while computational models reveal a folded 3D conformation stabilized by hydrogen bonding between the carboxyl groups of glutamic acid and the aromatic ring of phenylalanine . This spatial arrangement enhances its stability in aqueous environments, as evidenced by its solubility profile in physiological buffers.

Table 1: Molecular Properties of γ-Glu-Phe

PropertyValue
Molecular FormulaC14H18N2O5C_{14}H_{18}N_{2}O_{5}
Molecular Weight294.30 g/mol
IUPAC Name(S)-2-Amino-5-(((S)-1-carboxy-2-phenylethyl)amino)-5-oxopentanoic acid
CAS Registry Number6810-81-7
ChEBI IDCHEBI:82966

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

Gamma-glutamylphenylalanine is synthesized via γ-glutamyltranspeptidase (GGT), an enzyme that catalyzes the transfer of gamma-glutamyl groups from glutathione to acceptor amino acids like phenylalanine . In renal tissues, this reaction facilitates amino acid transport across cell membranes, leveraging the gamma-glutamyl cycle to maintain cellular homeostasis.

Role in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle, critical for amino acid reabsorption in kidneys, involves:

  • Transpeptidation: GGT transfers γ-glutamyl moieties to phenylalanine, forming γ-Glu-Phe.

  • Hydrolysis: Intracellular gamma-glutamyl cyclotransferase converts γ-Glu-Phe into 5-oxoproline and free phenylalanine, enabling phenylalanine utilization in protein synthesis .

Key Insight: Mice deficient in GGT exhibit urinary excretion of γ-glutamylcystine, underscoring the enzyme’s role in conserving amino acids .

Biological Functions and Physiological Relevance

Amino Acid Transport Mechanisms

Gamma-glutamylphenylalanine facilitates renal amino acid transport via a glutathione-dependent pathway. Studies on mouse kidney slices demonstrated that γ-Glu-Phe uptake correlates with intracellular 5-oxoproline formation, confirming its role in transmembrane transport . Inhibitors of GGT, such as acivicin, reduce γ-Glu-Phe absorption, validating its dependence on enzymatic activity.

Interaction With Glutathione

Intracellular glutathione (GSH) is essential for γ-Glu-Phe transport. Depletion of GSH using buthionine sulfoximine (BSO) or 2,6-dimethyl-2,5-heptadiene-4-one (DMD) significantly impaired γ-Glu-Phe uptake in murine models, highlighting GSH’s role as a cofactor .

Analytical Characterization Methods

Mass Spectrometry Profiling

Liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry identified γ-Glu-Phe with a precursor ion at m/z 293.1237 ([M-H]⁻) and characteristic fragment ions at m/z 131.07056 and 101.02154 .

Table 2: LC-ESI-QTOF Parameters for γ-Glu-Phe Analysis

ParameterValue
Collision Energy6 V
Retention Time3.14 minutes
ColumnAcquity bridged ethyl hybrid C18 (Waters)
Ionization ModeNegative

Implications in Disease and Therapeutics

Metabolic Disorders

Dysregulation of γ-glutamyl cycle enzymes, such as GGT deficiency, leads to glutathionuria and impaired amino acid reabsorption. Elevated urinary γ-Glu-Phe levels may serve as a biomarker for GGT dysfunction, aiding in diagnosing metabolic disorders .

Challenges and Future Directions

Stability and Detection Limitations

Gamma-glutamylphenylalanine’s labile gamma-glutamyl bond complicates long-term storage and quantification. Advanced stabilization techniques, such as lyophilization in non-aqueous solvents, are under investigation to enhance its analytical reproducibility.

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